![molecular formula C17H16N2O3 B5399954 5-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5399954.png)
5-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains an oxadiazole ring, which makes it a potential candidate for various applications.
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi by disrupting their cell walls. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. In addition, it has been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Biochemical and physiological effects:
Studies have shown that 5-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has minimal toxicity and does not exhibit any significant adverse effects on the body. It has been found to be well-tolerated by animals and humans in various studies. However, more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its diverse range of potential applications. It has been found to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties, which makes it a potential candidate for various fields of scientific research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its potential applications.
Future Directions
There are several future directions for the research of 5-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One of the directions is to further study its mechanism of action to optimize its potential applications. Another direction is to explore its potential as an organic light-emitting diode (OLED) and organic photovoltaic (OPV) device material. In addition, more research is needed to fully understand its potential as an anticancer agent and to develop it into a viable treatment option. Finally, the development of new synthesis methods and modifications to the existing methods can lead to the discovery of new compounds with enhanced properties.
In conclusion, 5-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a promising compound for various fields of scientific research. Its diverse range of potential applications and minimal toxicity make it a potential candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its potential applications.
Synthesis Methods
The synthesis of 5-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 2-ethoxybenzoic acid hydrazide and 4-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorous oxychloride. The reaction leads to the formation of the oxadiazole ring in the final product. Other methods include the reaction of 2-ethoxybenzohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst.
Scientific Research Applications
5-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential as an anticancer agent. In addition, it has been found to have potential applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
properties
IUPAC Name |
5-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-21-15-7-5-4-6-14(15)17-18-16(19-22-17)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZQCSXOLXKMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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